molecular formula C11H13ClN2O B13181026 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol

3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol

Cat. No.: B13181026
M. Wt: 224.68 g/mol
InChI Key: DRIFOIRAHAMTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety substituted with an amino group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloroindole, which is commercially available or can be synthesized from indole via chlorination.

    Amination: The 6-chloroindole undergoes amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the 1-position of the propyl chain. This can be done using various hydroxylating agents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. Continuous flow reactors and automated systems may be used to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.

    Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The amino and hydroxyl groups enhance its binding affinity and specificity towards these targets. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-(1H-indol-3-yl)propan-1-ol: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    6-chloro-1H-indole-3-carbaldehyde: Contains an aldehyde group instead of the amino and hydroxyl groups, leading to different chemical properties.

    3-(6-chloro-1H-indol-3-yl)propanoic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior and applications.

Uniqueness

The presence of both amino and hydroxyl groups in 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol makes it a unique compound with versatile reactivity. The chlorine substituent on the indole ring further enhances its chemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol

InChI

InChI=1S/C11H13ClN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,11,14-15H,3-4,13H2

InChI Key

DRIFOIRAHAMTJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.